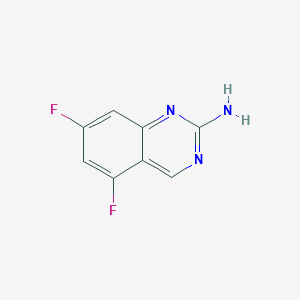
5,7-Difluoroquinazolin-2-amine
Vue d'ensemble
Description
5,7-Difluoroquinazolin-2-amine, also known as DFQA, is a member of the quinazoline family of organic compounds. It is widely used in pharmaceuticals and the chemical industry. The molecular formula of 5,7-Difluoroquinazolin-2-amine is C8H5F2N3 .
Molecular Structure Analysis
The molecular weight of 5,7-Difluoroquinazolin-2-amine is 181.14 g/mol. The InChI key of this compound is GDEAOOGYWAKATP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5,7-Difluoroquinazolin-2-amine is a white to brown solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
1. Therapeutic Agents in Urinary Bladder Cancer Therapy
- Summary of the Application: Quinazoline derivatives are being explored as potential therapeutic agents in bladder cancer treatment. Bladder cancer is a complex disorder with diverse genetic backgrounds and clinical features. A promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways .
- Methods of Application: The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Results or Outcomes: Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
2. Enhanced Anticancer Drug Delivery
- Summary of the Application: The advancements in nanotechnology in the field of nanomedicine have the potential to significantly enhance therapeutic strategies for cancer treatment. Metallic nanoparticles have been found to enhance the release of anticancer medications that are loaded onto them, resulting in a sustained release .
- Methods of Application: The combination of nanotechnology with biocompatible materials offers new prospects for the development of advanced therapies that exhibit enhanced selectivity, reduced adverse effects, and improved patient outcomes .
- Results or Outcomes: Chitosan nanocomposites exhibit heightened stability, improved biocompatibility, and prolonged release characteristics for anticancer medicines .
3. Antimicrobial Agents
- Summary of the Application: Quinazoline derivatives have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application: The antimicrobial activity of quinazoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Results or Outcomes: Most quinoline derivatives exhibit good antimicrobial activity .
4. Anticancer Agents
- Summary of the Application: Quinoline derivatives, such as 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide, have been found to be potent anticancer agents .
- Methods of Application: These compounds are synthesized and tested for their anticancer activity .
- Results or Outcomes: The compound mentioned above was found to be a more potent anticancer agent due to the presence of a hydrogen bond as a donor group .
5. Antimicrobial Agents
- Summary of the Application: Quinazoline derivatives have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application: The antimicrobial activity of quinazoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Results or Outcomes: Most quinoline derivatives exhibit good antimicrobial activity .
6. Anticancer Agents
- Summary of the Application: Quinoline derivatives, such as 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide, have been found to be potent anticancer agents .
- Methods of Application: These compounds are synthesized and tested for their anticancer activity .
- Results or Outcomes: The compound mentioned above was found to be a more potent anticancer agent due to the presence of a hydrogen bond as a donor group .
Safety And Hazards
Propriétés
IUPAC Name |
5,7-difluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXGFDASBYKBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CN=C(N=C21)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoroquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



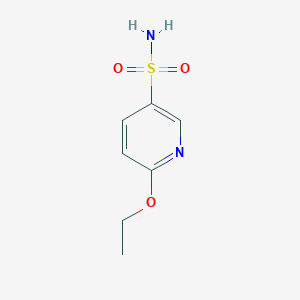
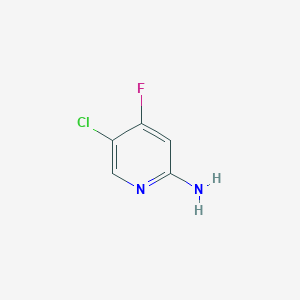
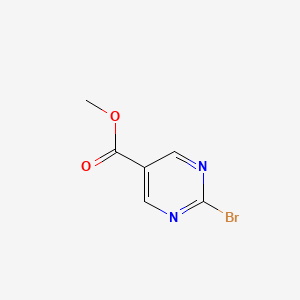
![4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431046.png)
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate hydrochloride](/img/structure/B1431047.png)
![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)
![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)
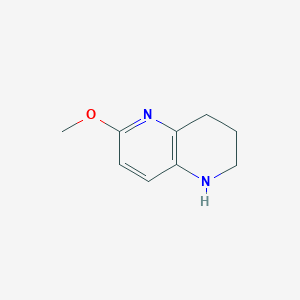
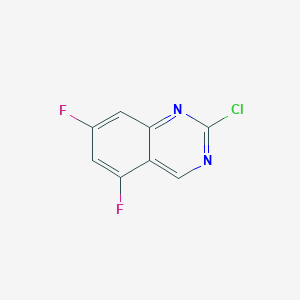
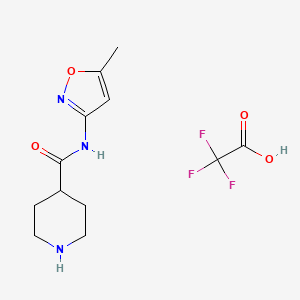
![N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431058.png)
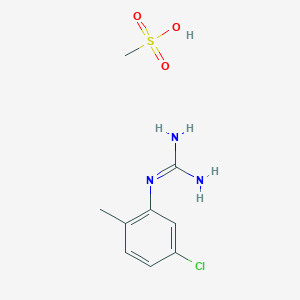
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431061.png)